molecular formula C11H12N2O3 B1394108 1-(3-Nitrophenyl)piperidin-2-one CAS No. 132573-13-8

1-(3-Nitrophenyl)piperidin-2-one

Cat. No. B1394108
M. Wt: 220.22 g/mol
InChI Key: NLPWUBGYXAACRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)piperidin-2-one is a chemical compound with the CAS Number: 132573-13-8. It has a molecular weight of 220.23 .


Synthesis Analysis

Piperidones, such as 1-(3-Nitrophenyl)piperidin-2-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The IUPAC name of 1-(3-Nitrophenyl)piperidin-2-one is 1-(3-nitrophenyl)-2-piperidinone . The Inchi Code is 1S/C11H12N2O3/c14-11-6-1-2-7-12 (11)9-4-3-5-10 (8-9)13 (15)16/h3-5,8H,1-2,6-7H2 .


Physical And Chemical Properties Analysis

1-(3-Nitrophenyl)piperidin-2-one is a solid at room temperature .

Scientific Research Applications

Reaction Mechanisms and Solvent Effects

  • The aminolysis of p-nitrophenyl acetate by piperidine in various solvents, including ionic liquids, offers insights into the effects of medium on reaction rates. This research contributes to understanding the solvent influence in reactions involving similar compounds (Millán et al., 2013).

Spectroscopic Analysis and Molecular Docking Studies

  • Spectroscopic analysis (FT-IR) and molecular docking studies of a compound closely related to 1-(3-Nitrophenyl)piperidin-2-one revealed its potential anti-leishmanic activity. This demonstrates the use of these compounds in molecular studies and potential pharmaceutical applications (Panicker et al., 2015).

Stereochemistry and Dynamic NMR Studies

  • Research on N-nitroso and N-formyl derivatives of compounds similar to 1-(3-Nitrophenyl)piperidin-2-one has provided valuable insights into their stereochemistry and dynamic behaviors using NMR spectral studies. This underscores the compound's relevance in stereochemical research (Ponnuswamy et al., 2015).

Chiral Analysis in Pharmaceutical Research

  • The enantiomeric resolution of compounds structurally related to 1-(3-Nitrophenyl)piperidin-2-one highlights its significance in chiral pharmaceutical research, aiding in the understanding of drug stereoisomerism (Ali et al., 2016).

Photochemical Applications in Cancer Research

  • The photochemical generation of radicals from compounds similar to 1-(3-Nitrophenyl)piperidin-2-one has been studied for potential applications in cancer therapy. This indicates its utility in developing novel anticancer strategies (Yamada et al., 2019).

Spin Probe Studies in Biochemistry

  • Nitroxides derived from piperidine, closely related to 1-(3-Nitrophenyl)piperidin-2-one, have been studied for their reactivity, offering valuable information for their use as spin probes in biochemical studies (Belkin et al., 1987).

Safety And Hazards

The safety information for 1-(3-Nitrophenyl)piperidin-2-one includes GHS07 Pictograms and a Signal Word of Warning. Hazard Statements include H302, H315, H319, H335, and Precautionary statements include P261 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, future research may focus on developing more efficient synthesis methods and exploring the biological activities of piperidone derivatives.

properties

IUPAC Name

1-(3-nitrophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-6-1-2-7-12(11)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPWUBGYXAACRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrophenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrophenyl)piperidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-Nitrophenyl)piperidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(3-Nitrophenyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(3-Nitrophenyl)piperidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-Nitrophenyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.